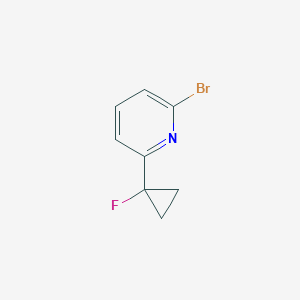
2-Bromo-6-(1-fluorocyclopropyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(1-fluorocyclopropyl)pyridine is a chemical compound with the molecular formula C8H7BrFN and a molecular weight of 216.05 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 2-position and a fluorocyclopropyl group at the 6-position of the pyridine ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(1-fluorocyclopropyl)pyridine typically involves the bromination of 6-(1-fluorocyclopropyl)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(1-fluorocyclopropyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 6-(1-fluorocyclopropyl)pyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: The major product is 6-(1-fluorocyclopropyl)pyridine.
Scientific Research Applications
2-Bromo-6-(1-fluorocyclopropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(1-fluorocyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine and fluorocyclopropyl groups contribute to its reactivity and ability to form covalent bonds with target molecules . This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-6-(1-fluorocyclopropyl)pyridine is unique due to the presence of the fluorocyclopropyl group, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives . This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H7BrFN |
|---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
2-bromo-6-(1-fluorocyclopropyl)pyridine |
InChI |
InChI=1S/C8H7BrFN/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5H2 |
InChI Key |
QZAKXNUMIYIHER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=CC=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)

![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)








